1-(3-methylbenzyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one
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Overview
Description
1-(3-methylbenzyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C17H20N2O4S and its molecular weight is 348.42. The purity is usually 95%.
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Scientific Research Applications
Analysis of Water Contaminants
Research by Sacher, Lenz, & Brauch (1997) focused on the determination of aliphatic amines, including morpholine, in wastewater and surface water. They developed methods using derivatization with benzenesulfonyl chloride, relevant to environmental monitoring.
Antitumor Agents
Jurd (1996) investigated benzopyrans containing morpholine and other compounds for their antitumor activity against various cancer cell lines, indicating potential applications in cancer therapy.
Palladium(II) N-heterocyclic Carbene Complexes
Türker et al. (2019) synthesized morpholine-liganded palladium(II) complexes with potential applications in biochemistry and molecular biology, especially in DNA-binding studies.
Sulfonamides with Antioxidant and Enzyme Inhibitory Properties
Lolak et al. (2020) explored benzenesulfonamides with morpholine, assessing their antioxidant properties and inhibitory effects on enzymes linked to neurodegenerative diseases.
Electrochemistry of Pyridinecarboxamide Cobalt(III) Complexes
Meghdadi et al. (2008) studied complexes involving morpholine and their redox properties, contributing to our understanding of electrochemical processes in various applications.
Insecticidal Properties of Pyridine Derivatives
Bakhite et al. (2014) synthesized pyridine derivatives, including morpholine, examining their effectiveness as insecticides, particularly against aphids.
Cytotoxicity and Antineoplastic Activity of Pyridine Derivatives
Liu et al. (1996) investigated pyridine-2-carboxaldehyde thiosemicarbazone derivatives, including morpholine, for their inhibitory effects on cancer cell growth and potential as antineoplastic agents.
Mechanism of Action
Target of Action
Without specific information, it’s hard to identify the exact targets of this compound. Many pyrrolidine derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
The mode of action would depend on the specific target. For example, if the target is an enzyme, the compound might act as an inhibitor, reducing the enzyme’s activity. If the target is a receptor, the compound could act as an agonist (activating the receptor) or an antagonist (blocking the receptor) .
Biochemical Pathways
Again, without specific information, it’s hard to say which biochemical pathways this compound might affect. Many drugs work by affecting signaling pathways, metabolic pathways, or other cellular processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and physical properties. Pyrrolidine derivatives, for example, are often well absorbed and distributed due to their lipophilic nature .
Result of Action
The molecular and cellular effects would depend on the specific targets and mode of action. For example, if the compound acts as an enzyme inhibitor, it could reduce the production of a specific metabolite. If it acts as a receptor antagonist, it could reduce the cellular response to a specific signal .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability. For example, extreme pH or temperature could denature the compound, reducing its efficacy .
Properties
IUPAC Name |
1-[(3-methylphenyl)methyl]-3-morpholin-4-ylsulfonylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-14-4-2-5-15(12-14)13-18-7-3-6-16(17(18)20)24(21,22)19-8-10-23-11-9-19/h2-7,12H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSWXXJECWSWNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CC=C(C2=O)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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